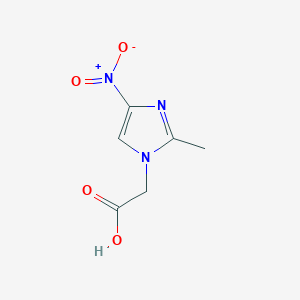
(2-甲基-4-硝基-1H-咪唑-1-基)乙酸
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(2-Methyl-4-nitro-1H-imidazol-1-yl)acetic acid is a chemical compound with the molecular formula C6H7N3O4 and a molecular weight of 185.14 g/mol . It is characterized by the presence of an imidazole ring substituted with a methyl group and a nitro group, along with an acetic acid moiety. This compound is primarily used in research settings and has various applications in chemistry and biology.
科学研究应用
(2-Methyl-4-nitro-1H-imidazol-1-yl)acetic acid has several applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its role as a precursor for drug development.
Industry: It is used in the synthesis of various industrial chemicals and materials.
作用机制
Target of Action
For instance, they have been reported to exhibit antimicrobial, antiviral, and anti-inflammatory activities
Mode of Action
Imidazole derivatives are known to interact with various enzymes and receptors in the body, leading to their diverse biological activities . The nitro group in the compound may undergo reduction, which is a common mechanism of action for nitroimidazole antibiotics .
Biochemical Pathways
Imidazole derivatives have been reported to interfere with various biochemical pathways, including those involved in bacterial and viral replication, inflammation, and other cellular processes .
Pharmacokinetics
Imidazole derivatives are generally known for their good absorption and distribution profiles due to their lipophilic nature . The presence of the acetic acid moiety may further enhance its absorption due to increased solubility.
Result of Action
Given the broad range of activities exhibited by imidazole derivatives, it’s plausible that this compound may exert a variety of effects at the molecular and cellular levels .
Action Environment
Environmental factors such as pH, temperature, and the presence of other substances can influence the action, efficacy, and stability of 2-(2-methyl-4-nitro-1H-imidazol-1-yl)acetic acid. For instance, the pH can affect the ionization state of the compound, potentially influencing its absorption and distribution .
准备方法
The reaction conditions often require careful control of temperature and pH to ensure the desired product is obtained with high purity . Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring cost-effectiveness and efficiency.
化学反应分析
(2-Methyl-4-nitro-1H-imidazol-1-yl)acetic acid undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under specific conditions.
Reduction: The compound can be reduced to form different derivatives, depending on the reagents used.
Substitution: The imidazole ring allows for substitution reactions, where different functional groups can be introduced.
Common reagents used in these reactions include reducing agents like hydrogen gas and catalysts such as palladium on carbon. The major products formed depend on the specific reaction conditions and reagents used.
相似化合物的比较
(2-Methyl-4-nitro-1H-imidazol-1-yl)acetic acid can be compared with other imidazole derivatives, such as:
2-Methylimidazole: Lacks the nitro and acetic acid groups, making it less reactive.
4-Nitroimidazole: Lacks the methyl and acetic acid groups, affecting its chemical properties.
Imidazole-4-acetic acid: Lacks the methyl and nitro groups, altering its biological activity.
The presence of both the nitro and acetic acid groups in (2-methyl-4-nitro-1H-imidazol-1-yl)acetic acid makes it unique and provides it with distinct chemical and biological properties.
属性
IUPAC Name |
2-(2-methyl-4-nitroimidazol-1-yl)acetic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H7N3O4/c1-4-7-5(9(12)13)2-8(4)3-6(10)11/h2H,3H2,1H3,(H,10,11) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NLTLZGISRLBDJI-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CN1CC(=O)O)[N+](=O)[O-] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H7N3O4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50167354 |
Source


|
| Record name | Imidazole-1-acetic acid, 2-methyl-4-nitro- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50167354 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
185.14 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
16230-87-8 |
Source


|
| Record name | Imidazole-1-acetic acid, 2-methyl-4-nitro- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0016230878 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Imidazole-1-acetic acid, 2-methyl-4-nitro- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50167354 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
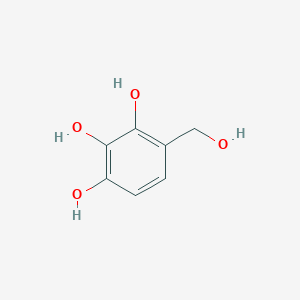

![[(4bS,8aS)-4b,8,8-trimethyl-2-propan-2-yl-5,6,7,8a,9,10-hexahydrophenanthren-3-yl] acetate](/img/structure/B107094.png)
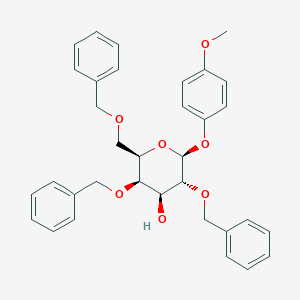


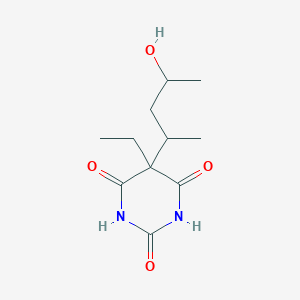

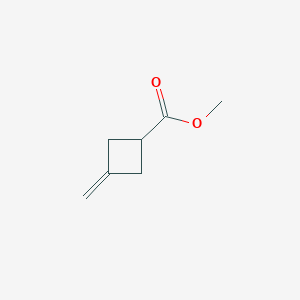
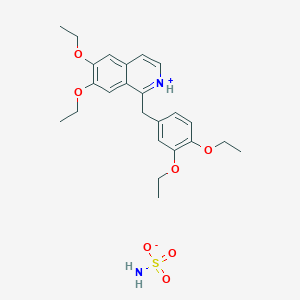
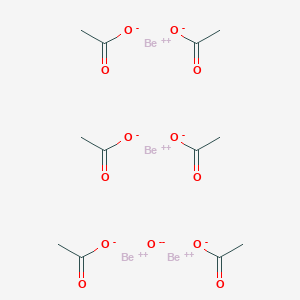


![[N-(2-Cyanobiphenyl-4-yl)methyl]n-valery-(l)-valine methyl ester](/img/structure/B107132.png)
